Shikonin is a natural product found in Arnebia decumbens, Arnebia euchroma, and other organisms with data available.
See also: Arnebia guttata root (part of); Arnebia euchroma root (part of); Lithospermum erythrorhizon root (part of).
Shikonin
CAS No.: 517-89-5
VCID: VC0543132
Molecular Formula: C16H16O5
Molecular Weight: 288.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Shikonin is a potent bioactive red pigment derived from the roots of plants belonging to the Boraginaceae family, such as Lithospermum erythrorhizon (also known as murasaki in Japan). It is a derivative of 1,4-naphthoquinone and is biosynthesized from geranyl diphosphate (GPP) via the mevalonate pathway and p-hydroxybenzoic acid (PHB) via the phenylpropanoid pathway . The IUPAC name of shikonin is 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methyl-3-pentenyl]-1,4-naphthoquinone . Chemical Synthesis Steps:
Applications and ResearchShikonin is not only used in traditional medicine but also has applications in cosmetics due to its vibrant color and potential skin benefits . Recent studies have explored its use in food packaging due to its pH-sensing properties . Additionally, shikonin has shown promise in treating conditions like postmenopausal osteoporosis and sepsis-induced liver injury . Current Research Directions: |
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CAS No. | 517-89-5 |
Product Name | Shikonin |
Molecular Formula | C16H16O5 |
Molecular Weight | 288.29 g/mol |
IUPAC Name | 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-enyl]naphthalene-1,4-dione |
Standard InChI | InChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17-19H,4H2,1-2H3/t10-/m1/s1 |
Standard InChIKey | NEZONWMXZKDMKF-SNVBAGLBSA-N |
Isomeric SMILES | CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
SMILES | CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Canonical SMILES | CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)O)C |
Appearance | Solid powder |
Colorform | White or slightly yellow crystalline powder |
Density | 1.373 g/cu cm |
Melting Point | 147 °C |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Practically insoluble in aqueous solutions |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 1,4-naphthalenedione, 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)- 1,4-naphthalenedione, 5,8-dihydroxy-2-((1r)-1-hydroxy-4-methyl-3-pentenyl)- 1,4-naphthalenedione, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (R)- 1,4-naphthoquinone, 5,8-dihydroxy-2-(1-hydroxy-4-methyl-3-pentenyl)-, (+)- 2-((1R)-1-hydroxy-4-methyl-3-pentenyl)-5,8-dihydroxy-1,4-naphthoquinone 5,8-dihydroxy-2-((1R)-1-hydroxy-4-methyl-3-penten-1-yl)-1,4-naphthalenedione isoarnebin 4 shikonin shikonin, (+)-isome |
Vapor Pressure | 5.1X10-11 mm Hg at 25 °C (est) |
Reference | 1: Andújar I, Ríos JL, Giner RM, Recio MC. Pharmacological properties of shikonin - a review of literature since 2002. Planta Med. 2013 Dec;79(18):1685-97. doi: 10.1055/s-0033-1350934. Epub 2013 Oct 23. Review. PubMed PMID: 24155261. 2: Andújar I, Recio MC, Giner RM, Ríos JL. Traditional chinese medicine remedy to jury: the pharmacological basis for the use of shikonin as an anticancer therapy. Curr Med Chem. 2013;20(23):2892-8. Review. PubMed PMID: 23651309. 3: Wang R, Yin R, Zhou W, Xu D, Li S. Shikonin and its derivatives: a patent review. Expert Opin Ther Pat. 2012 Sep;22(9):977-97. doi: 10.1517/13543776.2012.709237. Epub 2012 Jul 27. Review. PubMed PMID: 22834677. 4: Malik S, Bhushan S, Sharma M, Ahuja PS. Biotechnological approaches to the production of shikonins: a critical review with recent updates. Crit Rev Biotechnol. 2016;36(2):327-40. doi: 10.3109/07388551.2014.961003. Epub 2014 Oct 16. Review. PubMed PMID: 25319455. 5: Zhu MY, Wang RB, Zhou W, Li SS. [Antitumor effect research progress of shikonin and its derivatives]. Yao Xue Xue Bao. 2012 May;47(5):588-93. Review. Chinese. PubMed PMID: 22812000. 6: Chen X, Yang L, Oppenheim JJ, Howard MZ. Cellular pharmacology studies of shikonin derivatives. Phytother Res. 2002 May;16(3):199-209. Review. PubMed PMID: 12164262. 7: Papageorgiou VP, Assimopoulou AN, Ballis AC. Alkannins and shikonins: a new class of wound healing agents. Curr Med Chem. 2008;15(30):3248-67. Review. PubMed PMID: 19075667. 8: Vandenberk L, Belmans J, Van Woensel M, Riva M, Van Gool SW. Exploiting the Immunogenic Potential of Cancer Cells for Improved Dendritic Cell Vaccines. Front Immunol. 2016 Jan 14;6:663. doi: 10.3389/fimmu.2015.00663. eCollection 2015. Review. PubMed PMID: 26834740; PubMed Central PMCID: PMC4712296. 9: Nakaya K, Miyasaka T. A shikonin derivative, beta-hydroxyisovalerylshikonin, is an ATP-non-competitive inhibitor of protein tyrosine kinases. Anticancer Drugs. 2003 Oct;14(9):683-93. Review. PubMed PMID: 14551501. 10: Lu JJ, Bao JL, Wu GS, Xu WS, Huang MQ, Chen XP, Wang YT. Quinones derived from plant secondary metabolites as anti-cancer agents. Anticancer Agents Med Chem. 2013 Mar;13(3):456-63. Review. PubMed PMID: 22931417. 11: Fan HX, Zhu WH. [Tissue cultures of Lithospermum erythrorhizon and biosynthesis of shikonin derivatives]. Yao Xue Xue Bao. 1988;23(9):716-20. Review. Chinese. PubMed PMID: 3076738. 12: Kumar N, Kumar R, Kishore K. Onosma L.: A review of phytochemistry and ethnopharmacology. Pharmacogn Rev. 2013 Jul;7(14):140-51. doi: 10.4103/0973-7847.120513. Review. PubMed PMID: 24347922; PubMed Central PMCID: PMC3841992. 13: Ghosh N, Ghosh R, Bhat ZA, Mandal V, Bachar SC, Nima ND, Sunday OO, Mandal SC. Advances in herbal medicine for treatment of ischemic brain injury. Nat Prod Commun. 2014 Jul;9(7):1045-55. Review. PubMed PMID: 25230523. 14: Yang H, Liu J, Dou QP. Targeting tumor proteasome with traditional Chinese medicine. Curr Drug Discov Technol. 2010 Mar;7(1):46-53. Review. PubMed PMID: 20156140; PubMed Central PMCID: PMC3306007. 15: Inoue K. [Cytochrome P450 enzymes in biosyntheses of some plant secondary metabolites]. Yakugaku Zasshi. 2005 Jan;125(1):31-49. Review. Japanese. PubMed PMID: 15635280. 16: Vaishnav P, Demain AL. Unexpected applications of secondary metabolites. Biotechnol Adv. 2011 Mar-Apr;29(2):223-9. doi: 10.1016/j.biotechadv.2010.11.006. Epub 2010 Dec 3. Review. PubMed PMID: 21130862. 17: Poronnik OA, Kunakh VA. [Biosynthesis of naphthoquinoine pigments in plants from Boraginaceae family in nature and in vitro culture]. Ukr Biokhim Zh (1999). 2005;77(6):24-36. Review. Russian. PubMed PMID: 19618739. 18: Wang R, Zhou S, Li S. Cancer therapeutic agents targeting hypoxia-inducible factor-1. Curr Med Chem. 2011;18(21):3168-89. Review. PubMed PMID: 21671859. 19: Mohammadi A, Mansoori B, Baradaran B. Regulation of miRNAs by herbal medicine: An emerging field in cancer therapies. Biomed Pharmacother. 2017 Feb;86:262-270. doi: 10.1016/j.biopha.2016.12.023. Epub 2016 Dec 19. Review. PubMed PMID: 28006752. 20: Hazra B, Das Sarma M, Sanyal U. Separation methods of quinonoid constituents of plants used in Oriental traditional medicines. J Chromatogr B Analyt Technol Biomed Life Sci. 2004 Dec 5;812(1-2):259-75. Review. PubMed PMID: 15556503. |
PubChem Compound | 479503 |
Last Modified | Aug 15 2023 |
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